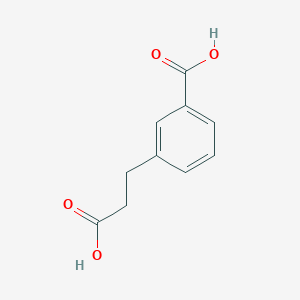

3-(2-Carboxyethyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-Carboxyethyl)benzoic acid is an organic compound with the molecular formula C10H10O4 It is a derivative of benzoic acid, featuring a carboxyethyl group attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-(2-Carboxyethyl)benzoic acid can be synthesized through several methods. One common approach involves the alkylation of benzoic acid derivatives. For instance, the reaction of benzoic acid with ethyl chloroacetate in the presence of a base such as sodium hydroxide can yield this compound. The reaction typically requires refluxing the mixture in an appropriate solvent like ethanol .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .

Analyse Des Réactions Chimiques

Types of Reactions: 3-(2-Carboxyethyl)benzoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form benzoic acid derivatives.

Reduction: Reduction reactions can convert the carboxyethyl group to other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Benzoic acid derivatives.

Reduction: Reduced forms of the carboxyethyl group.

Substitution: Halogenated benzoic acid derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

- Chemistry 3-(2-Carboxyethyl)benzoic acid serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

- Biology This compound is employed in studying enzyme-catalyzed reactions and metabolic pathways.

- Medicine It functions as a precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.

- Industry this compound is used in producing fine chemicals, dyes, and polymers.

Biological Activities

Research suggests that this compound exhibits several biological activities:

-

Antioxidant Activity It has potential in scavenging free radicals, which can mitigate oxidative stress in biological systems. A study demonstrated that this compound effectively scavenged DPPH radicals, indicating strong antioxidant potential.

Compound DPPH Scavenging Activity (%) This compound 78% Control (Ascorbic Acid) 92% -

Anti-inflammatory Effects Preliminary studies suggest it may reduce inflammation by inhibiting pro-inflammatory cytokines. In a model of acute inflammation induced in rats, administration of this compound significantly reduced edema compared to the control group. The reduction in paw volume was measured over six hours post-administration.

Time (hours) Paw Volume (mL) - Control Paw Volume (mL) - Treated 0 5.0 5.0 2 8.5 6.0 6 9.0 6.5 -

Antimicrobial Properties There is evidence indicating that this compound possesses antimicrobial activity against certain bacterial strains. The antimicrobial properties were assessed using the agar diffusion method against various bacterial strains. The results indicated that this compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli.

Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Control (Penicillin) 20

Chemical Reactions

3-(1-Carboxyethyl)benzoic acid undergoes various chemical reactions:

- Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: It can be reduced to form alcohols or other reduced derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

- Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. Electrophilic reagents like nitric acid, sulfuric acid, and halogens are used under acidic conditions.

Mécanisme D'action

The mechanism of action of 3-(2-carboxyethyl)benzoic acid involves its interaction with specific molecular targets. The carboxyethyl group can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Benzoic Acid: The parent compound, differing by the absence of the carboxyethyl group.

3-(2-Hydroxyethyl)benzoic Acid: Similar structure but with a hydroxyethyl group instead of a carboxyethyl group.

4-(2-Carboxyethyl)benzoic Acid: Positional isomer with the carboxyethyl group at the para position.

Uniqueness: 3-(2-Carboxyethyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in synthesis and research .

Activité Biologique

3-(2-Carboxyethyl)benzoic acid, with the molecular formula C10H10O4, is a benzoic acid derivative characterized by the presence of a carboxyethyl group. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Weight : 194.19 g/mol

- CAS Number : 161265-32-3

- Structural Formula :

This compound is primarily studied for its role in biochemical pathways. It is known to participate in the Suzuki–Miyaura cross-coupling reaction , which is essential for forming carbon-carbon bonds in organic synthesis. This reaction showcases the compound's utility in creating complex molecules from simpler precursors.

Pharmacokinetics

The compound exhibits solid-state properties at room temperature, influencing its solubility and absorption characteristics. Its stability under various environmental conditions enhances its applicability in biological systems.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

- Antioxidant Properties : The compound has been shown to scavenge free radicals, which could have implications for reducing oxidative stress in biological systems.

- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

- Antimicrobial Activity : There are indications that this compound may possess antimicrobial properties against certain bacterial strains, although more detailed studies are required to confirm these effects.

Study 1: Antioxidant Activity

A study investigated the antioxidant capacity of various benzoic acid derivatives, including this compound. The results indicated a significant reduction in lipid peroxidation levels in vitro, suggesting its potential as an antioxidant agent .

Study 2: Anti-inflammatory Mechanisms

In an experimental model of inflammation, this compound was administered to assess its effects on cytokine production. The findings revealed a decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its potential role in managing inflammatory diseases .

Study 3: Antimicrobial Properties

Research evaluating the antimicrobial efficacy of various carboxylic acids found that this compound displayed notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, highlighting its potential as a natural preservative or therapeutic agent .

Comparative Analysis with Similar Compounds

| Compound | Antioxidant Activity | Anti-inflammatory Effect | Antimicrobial Activity |

|---|---|---|---|

| This compound | Moderate | Significant | Notable |

| Benzoic Acid | Low | Minimal | Weak |

| 4-(2-Carboxyethyl)benzoic acid | Moderate | Moderate | Moderate |

Propriétés

IUPAC Name |

3-(2-carboxyethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-3,6H,4-5H2,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUOCLOJWCPUKCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.